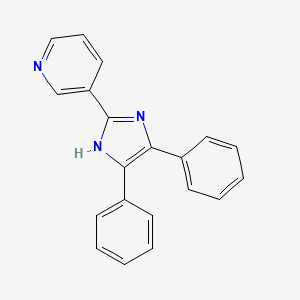

3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)23-20(22-18)17-12-7-13-21-14-17/h1-14H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRXHNZMFWUITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine and Its Derivatives

Historical Development of Imidazole (B134444) Synthesis Relevant to the Chemical Compound

The journey into imidazole synthesis began in 1858 when German chemist Heinrich Debus first reported the creation of the parent imidazole ring. wikipedia.orgtsijournals.comtsijournals.com He demonstrated that a condensation reaction involving glyoxal, formaldehyde, and ammonia (B1221849) could yield imidazole, which was originally named "glyoxaline". wikipedia.orgtsijournals.com Though the yields were relatively low, this reaction laid the foundational groundwork for creating C-substituted imidazoles. wikipedia.orgtsijournals.com

This initial discovery was later expanded upon by Bronisław Radziszewski, leading to what is now known as the Debus-Radziszewski imidazole synthesis. wikipedia.orgen-academic.comwikiwand.com This multicomponent reaction, which combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia, became a cornerstone for the synthesis of 2,4,5-trisubstituted imidazoles. wikipedia.orghandwiki.orgtandfonline.com The direct applicability of this method to form the core structure of 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine by using benzil (B1666583) as the 1,2-dicarbonyl, 3-pyridinecarboxaldehyde (B140518) as the aldehyde, and an ammonia source highlights its enduring relevance. tandfonline.com Another significant historical method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, offering an alternative pathway to the imidazole core. wikipedia.orgnih.gov

Classical and Contemporary Approaches to 2,4,5-Trisubstituted Imidazoles

The synthesis of 2,4,5-trisubstituted imidazoles, the structural class to which this compound belongs, has evolved significantly from its classical roots. Classical methods primarily rely on the aforementioned Debus-Radziszewski reaction, often requiring prolonged reaction times and harsh conditions. researchgate.net

Contemporary approaches have focused on enhancing the efficiency, yield, and environmental friendliness of these syntheses. A major advancement has been the introduction of a wide variety of catalysts to promote the cyclocondensation reaction. These include:

Solid acid catalysts like zeolite HY/silica gel, silica-supported heteropolytungstic acid, and MoO₃/SiO₂. tandfonline.comderpharmachemica.comnih.gov

Lewis acids such as ZrCl₄, InCl₃·3H₂O, and Yb(OTf)₃. derpharmachemica.com

Ionic liquids , which can act as both solvent and catalyst, offering a "green chemistry" perspective. derpharmachemica.comnih.govresearchgate.net

Organocatalysts like L-proline have also been proven effective. sciepub.com

Furthermore, modern techniques such as microwave irradiation and ultrasound assistance are now widely used. researchgate.netderpharmachemica.comresearchgate.net These energy sources can dramatically reduce reaction times from hours to minutes and often lead to higher product yields and purity. researchgate.netderpharmachemica.com

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cupric Chloride (CuCl₂·2H₂O) | Microwave irradiation, solvent-free | Excellent yields, high purity, cost-effective, easy work-up | derpharmachemica.com |

| MoO₃/SiO₂ | Reflux in acetonitrile | Recyclable catalyst, mild conditions, high yield (up to 95%) | tandfonline.com |

| HBF₄–SiO₂ | Solvent-free or in solution | Highly effective for 3- and 4-component reactions, recyclable | rsc.org |

| Diethyl Ammonium (B1175870) Hydrogen Phosphate (B84403) | Thermal, solvent-free | Green, reusable catalyst, short reaction times, excellent yields | sciepub.com |

| Iodine | Reflux in ethanol (B145695) | Readily available, mild conditions | researchgate.net |

Multi-Component Reactions for the Formation of the Imidazole Core

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net This approach is particularly well-suited for building complex heterocyclic structures like the target compound.

The Debus-Radziszewski synthesis is the archetypal MCR for imidazoles. wikipedia.orgen-academic.com In its classic form for synthesizing this compound, it involves the one-pot condensation of benzil (the 1,2-dicarbonyl component), 3-pyridinecarboxaldehyde (the aldehyde), and ammonium acetate (B1210297), which serves as the ammonia source. tandfonline.comsciepub.com

The generally accepted, though not definitively certain, mechanism proceeds in two main stages:

First, the dicarbonyl (benzil) condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orghandwiki.org

This diimine then condenses with the aldehyde (3-pyridinecarboxaldehyde) to form the imidazole ring. wikipedia.orghandwiki.org

Modifications to this reaction often involve replacing one equivalent of ammonia with a primary amine to yield N-substituted imidazoles. wikipedia.orgen-academic.com Additionally, using acids like glacial acetic acid or catalysts can significantly improve yields. tsijournals.comscribd.com

A typical procedure involves mixing the three core components—benzil, an aldehyde, and an ammonia source—in the presence of a catalyst and heating the mixture. tandfonline.comsciepub.com For instance, a reported synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole involved reacting 4-methoxybenzaldehyde (B44291), benzil, and ammonium acetate with cupric chloride as a catalyst under microwave irradiation for 12 minutes, achieving a 92% yield. derpharmachemica.com A similar strategy can be directly applied for the synthesis of this compound by substituting 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde.

Another efficient one-pot synthesis of a similar 1,2,4,5-tetrasubstituted imidazole derivative was achieved by refluxing benzil, furan-2-carbaldehyde, an amine, and ammonium acetate in ethanol with a catalytic amount of borontrifluoride etherate for 24 hours, resulting in a 92% yield. nih.gov These examples underscore the versatility and efficiency of one-pot MCRs in constructing highly substituted imidazole systems.

Copper-catalyzed reactions have emerged as a powerful and practical tool for synthesizing substituted imidazoles. nih.gov Copper catalysts, such as copper(I) iodide (CuI), copper(II) chloride (CuCl₂), and copper(II) acetate (Cu(OAc)₂), are attractive due to their low cost, low toxicity, and high efficiency. derpharmachemica.comnih.govrsc.org

These methods offer several advantages, including mild reaction conditions and often short reaction times. nih.govrsc.org For example, a rapid synthesis of 2,4,5-trisubstituted imidazoles was developed using CuI as a catalyst for the reaction between benzil, various aldehydes, and ammonium acetate, affording excellent yields of up to 95%. rsc.org Another approach describes a concise route via copper-mediated oxidative C-H functionalization. nih.gov Copper catalysts can also be used in [3+2] cycloaddition reactions to form the imidazole ring, providing a pathway with high regioselectivity. acs.orgnih.gov The use of copper chloride under microwave irradiation has also been shown to be a highly effective method for the three-component condensation leading to 2,4,5-trisubstituted imidazoles. derpharmachemica.com

Derivatization Strategies for the Pyridine (B92270) Moiety in this compound

While the synthesis of the core this compound structure is well-established, post-synthesis modification, particularly of the pyridine ring, allows for the creation of diverse derivatives. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom. General derivatization strategies applicable to pyridine can be extrapolated for the target compound.

Significant progress has been made in the direct C-H functionalization of related heterocyclic systems like imidazo[1,2-a]pyridines, which can provide insight into potential reactions for the pyridine moiety in the target compound. nih.govrsc.org These methods include:

Formylation: The introduction of a formyl group is a valuable transformation. Visible-light-induced rose bengal-catalyzed C3 formylation of imidazo[1,2-a]pyridines has been reported with high yields. nih.gov

Aminoalkylation: Oxidative cross-dehydrogenative coupling can be used to introduce aminoalkyl groups onto the heterocyclic ring system. nih.gov

Cyanomethylation: Visible light-induced C3-cyanomethylation of imidazo[1,2-a]pyridines provides a handle for further transformations, such as hydrolysis and esterification to produce other functional groups. nih.gov

For the pyridine ring in this compound specifically, standard pyridine chemistry could be applied. This includes electrophilic substitution reactions (such as nitration or halogenation), which typically occur at the 3- and 5-positions relative to the ring nitrogen but may be directed by the bulky imidazole substituent. Nucleophilic aromatic substitution is also a possibility, especially if a leaving group is present on the pyridine ring. Furthermore, the pyridine nitrogen itself can be functionalized, for example, through N-oxidation or quaternization with alkyl halides, which can in turn activate the ring for further reactions.

Functionalization at the N1-position of the Imidazole Ring

The nitrogen atom at the 1-position (N1) of the imidazole ring in this compound is a common site for synthetic modification. This pyrrole-like nitrogen atom can be readily functionalized through alkylation or arylation reactions, enabling the synthesis of a wide library of derivatives. researchgate.netacs.org

The introduction of alkyl and aryl moieties at the N1-position is a primary strategy to expand the chemical space of this heterocyclic system. These modifications are typically achieved through well-established synthetic protocols.

N-Arylation: The formation of a C-N bond between the imidazole nitrogen and an aryl group is commonly accomplished using copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling or the Ullmann reaction. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The Chan-Lam coupling utilizes arylboronic acids as the aryl source in the presence of a copper catalyst, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This method is advantageous due to its mild conditions. The classical Ullmann reaction involves the coupling of an aryl halide with the N-H containing heterocycle using stoichiometric copper at high temperatures, though modern variations use catalytic copper with various ligands to proceed under milder conditions. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com Research has demonstrated the successful N-arylation of similar imidazole cores, for instance, in the synthesis of 3-(4,5-diphenyl-1-(substituted phenyl)-1H-imidazol-2-yl) derivatives. researchgate.net Palladium-catalyzed methods, while less common for imidazoles than copper, have also been developed and can offer high regioselectivity for the N1-position of unsymmetrical imidazoles. nih.gov

N-Alkylation: The introduction of alkyl chains at the N1-position is a more straightforward functionalization. This is typically achieved by treating the parent compound with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base and a suitable solvent. nih.govnih.govfabad.org.tr Common conditions involve using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govfabad.org.tr The reaction proceeds via deprotonation of the imidazole N-H, followed by nucleophilic attack of the resulting imidazolate anion on the alkyl halide. The choice of base and solvent can be critical for achieving good yields and, in some cases, regioselectivity. beilstein-journals.orgresearchgate.net Studies on related imidazopyridine systems show that alkylation predominantly occurs on the nitrogen atoms of the pyridine ring, but functionalization of the imidazole nitrogen is a well-established transformation for imidazole derivatives in general. nih.govfabad.org.tr

The following table summarizes representative N1-functionalization reactions for imidazole scaffolds.

Reaction Conditions and Optimization Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of imidazole-pyridine derivatives while minimizing reaction times and by-product formation. For N-arylation and N-alkylation reactions, several parameters are systematically varied.

Catalyst System: In copper-catalyzed reactions, the choice of the copper source (e.g., CuI, Cu₂O, Cu(OAc)₂) and the ligand can significantly impact efficiency. nih.govrsc.org Ligands such as 1,10-phenanthroline (B135089) or various diamines can stabilize the copper catalyst and facilitate the catalytic cycle. acs.orgbeilstein-journals.org

Solvent: The solvent can influence the solubility of reagents and the reaction pathway. Polar aprotic solvents like DMF, DMSO, and acetonitrile, or non-polar solvents like toluene (B28343) and dioxane are often tested. acs.orgmdpi.com

Temperature: Reaction temperatures can range from room temperature for highly reactive substrates to elevated temperatures (100-150 °C) for less reactive partners or to drive the reaction to completion. organic-chemistry.orgbeilstein-journals.org

A typical optimization process involves screening these variables to identify the ideal combination for a specific substrate pairing. The following table illustrates a hypothetical optimization study for a copper-catalyzed N-arylation reaction.

Green Chemistry Approaches in the Synthesis of Imidazole-Pyridine Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. For imidazole-pyridine derivatives, these approaches focus on minimizing hazardous substances, improving energy efficiency, and using renewable resources.

Use of Green Solvents: Efforts have been made to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents. Water and glycerol (B35011) are excellent examples of green solvents that have been used for the synthesis of imidazopyridine scaffolds. nih.gov Water is non-toxic and readily available, while glycerol is biodegradable, non-toxic, and has a high boiling point, allowing for reactions to be performed at elevated temperatures. nih.gov

Catalyst-Free and Metal-Free Reactions: Some synthetic routes have been developed to proceed without a catalyst, often by using microwave irradiation or by reacting the components under solvent-free conditions at elevated temperatures. This avoids the use of potentially toxic and expensive metal catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. This technique has been successfully applied to the synthesis of various imidazole and imidazopyridine derivatives.

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a final product that contains portions of all the starting materials. This approach is highly atom-economical and efficient, as it reduces the number of synthetic steps and purification procedures. Iodine-catalyzed three-component reactions have been developed for synthesizing imidazopyridines at room temperature, representing a cost-effective and environmentally friendly method.

Structural Elucidation and Advanced Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies of 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine and its Analogs

Single-crystal X-ray diffraction provides definitive information on the solid-state structure of a crystalline compound, including the determination of its crystal system, space group, and the precise measurement of bond lengths, bond angles, and dihedral angles. This technique also offers insights into the supramolecular assembly through the analysis of intermolecular interactions and crystal packing.

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. Studies on analogs of this compound reveal a variety of crystal systems and space groups, influenced by the nature and position of substituents.

For instance, the analog 2-[4,5-diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol crystallizes in the monoclinic system with the space group P2₁/n researchgate.net. Another closely related compound, 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, also adopts a monoclinic crystal system, but with the space group Cc. The crystal structure of 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate was found to be in the triclinic system with the space group P-1 nih.gov. This diversity underscores the significant impact of even subtle molecular modifications on the resulting crystal lattice.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-[4,5-diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol | Monoclinic | P2₁/n | researchgate.net |

| 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | Cc | |

| 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate | Triclinic | P-1 | nih.gov |

| 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | Crystallizes with two unique molecules in the asymmetric unit |

The analysis of bond lengths and angles provides critical information about the bonding within a molecule. In the imidazole (B134444) ring of related structures, the bond lengths are consistent with its aromatic character, showing values intermediate between single and double bonds nsf.gov. For example, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the C-N and C=C bond lengths within the imidazole ring are within the expected ranges for sp²-hybridized atoms.

The pyridine (B92270) ring typically exhibits C-C bond lengths in the range of 1.33–1.39 Å, characteristic of an aromatic system. The bond angles within both the imidazole and pyridine rings deviate slightly from the ideal 120° for sp²-hybridized carbons due to the presence of heteroatoms and the constraints of the five- and six-membered rings.

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

|---|---|---|---|

| Imidazole C-N | ~1.31-1.38 | Imidazole N-C-N | ~112 |

| Imidazole C=C | ~1.36 | Imidazole C-N-C | ~105-107 |

| Pyridine C-C | ~1.39 | Pyridine C-N-C | ~117 |

| Pyridine C-N | ~1.34 | Pyridine C-C-N | ~124 |

Note: The values presented are typical and may vary slightly in the specific crystal structure of this compound and its analogs.

For example, in 2-[4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol, the dihedral angle between the pyridyl and imidazole rings is 64.7(3)°, while the dihedral angles between the two phenyl substituents and the imidazole ring are 33.5(3)° and 81.2(2)°, respectively. In 2,4,5-Tris(pyridin-4-yl)-1H-imidazole, the dihedral angles between the pyridyl rings and the imidazole ring are 9.1(7)°, 21.5(5)°, and 45.5(1)° nih.gov. These variations in dihedral angles highlight the conformational flexibility of these molecules.

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-[4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol | Pyridyl | Imidazole | 64.7(3) | |

| 2-[4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol | Phenyl | Imidazole | 33.5(3) | |

| 2-[4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol | Phenyl | Imidazole | 81.2(2) | |

| 2,4,5-Tris(pyridin-4-yl)-1H-imidazole | Pyridyl | Imidazole | 9.1(7) | nih.gov |

| 2,4,5-Tris(pyridin-4-yl)-1H-imidazole | Pyridyl | Imidazole | 21.5(5) | nih.gov |

| 2,4,5-Tris(pyridin-4-yl)-1H-imidazole | Pyridyl | Imidazole | 45.5(1) | nih.gov |

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the crystalline structures of this compound analogs, hydrogen bonding and π-π stacking are the dominant forces that direct the crystal packing.

Hydrogen bonding plays a crucial role in the supramolecular assembly of imidazole- and pyridine-containing compounds. The imidazole ring possesses both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom), while the pyridine ring contains a hydrogen bond acceptor (the nitrogen atom).

In the crystal structures of analogs, N—H···N hydrogen bonds between the imidazole rings of adjacent molecules are a common feature, often leading to the formation of one-dimensional chains researchgate.net. In the case of 2-[4,5-diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol, O—H···N, C—H···O, and C—H···N hydrogen bonds are all present, creating a more complex three-dimensional network researchgate.net. The presence of other functional groups can introduce additional hydrogen bonding possibilities, further influencing the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for confirming the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of related compounds, the aromatic protons of the phenyl and pyridine rings typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic environment of each proton. The N-H proton of the imidazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic rings resonate in the region of approximately 110 to 150 ppm. The quaternary carbons of the imidazole ring and the carbon atoms attached to nitrogen atoms usually have distinct chemical shifts that aid in the structural assignment. The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. For example, in 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole, the N-H protons of the imidazole and indole (B1671886) rings appear as singlets at 12.27 and 11.37 ppm, respectively, in DMSO-d6 rsc.org. The aromatic protons are observed in the range of 7.14 to 8.48 ppm rsc.org.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to the protons of the pyridine and phenyl rings, as well as the N-H proton of the imidazole ring.

The aromatic region of the spectrum is particularly complex, displaying a series of multiplets that correspond to the protons on the two phenyl rings and the pyridine ring. The protons of the phenyl groups at the 4 and 5 positions of the imidazole ring generally appear as a complex multiplet in the range of δ 7.20–7.65 ppm. The protons of the pyridine ring exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at position 2 of the pyridine ring often appears as a distinct signal at a downfield chemical shift.

A key feature is the signal for the N-H proton of the imidazole ring, which is typically observed as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm. The exact chemical shift can be influenced by solvent and concentration.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Imidazole N-H | > 12.0 | br s | - |

| Pyridine & Phenyl H | 7.20 - 8.65 | m | - |

Note: Specific assignments require detailed 2D NMR analysis. br s denotes a broad singlet, and m denotes a multiplet.

¹³C NMR Spectral Analysis: Carbon Environments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The ¹³C NMR spectrum of this compound shows a number of distinct signals corresponding to the different carbon environments within the compound.

The spectrum typically displays signals for the carbon atoms of the pyridine ring, the two phenyl rings, and the imidazole ring. The carbon atom at position 2 of the imidazole ring, which is bonded to the pyridine ring, is of particular interest and generally resonates in the region of δ 143-146 ppm. The carbon atoms of the phenyl groups attached to the imidazole ring show a series of signals in the aromatic region, typically between δ 125 and 137 ppm. The carbon atoms of the pyridine ring also have characteristic chemical shifts. For example, the carbon attached to the imidazole ring (C3 of pyridine) and the carbon at position 2 of the pyridine ring will have distinct resonances.

Table 2: ¹³C NMR Chemical Shift Data

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | 143 - 146 |

| Imidazole C4/C5 | ~135 - 137 |

| Phenyl Carbons | 125 - 137 |

| Pyridine Carbons | 120 - 150 |

Note: These are approximate ranges and can vary based on the solvent and specific substitution patterns.

2D-NMR Techniques for Connectivity and Proximity

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule. ipb.pt

A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton networks within the pyridine and phenyl rings. ipb.pt The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection between the pyridine ring and the imidazole ring, as well as the attachment of the phenyl groups to the imidazole core. ipb.pt For instance, an HMBC correlation between the protons of the pyridine ring and the C2 carbon of the imidazole ring would definitively confirm the 2-pyridyl substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FTIR spectrum of this compound exhibits several characteristic absorption bands.

A broad absorption band in the region of 3400-3100 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic rings (phenyl and pyridine) are observed around 3050 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and aromatic rings give rise to a series of sharp absorption bands in the 1620-1400 cm⁻¹ region. rsc.orgnih.gov Bending vibrations for C-H bonds in the aromatic rings can also be observed in the fingerprint region of the spectrum. researchgate.net

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400 - 3100 | N-H Stretch (Imidazole) |

| ~3050 | C-H Stretch (Aromatic) |

| 1620 - 1400 | C=N and C=C Stretch (Imidazole, Aromatic) |

| 765 and 695 | =C-H Bending (Monosubstituted Phenyl) |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern, further corroborating the proposed structure. The exact mass can be used to determine the elemental composition of the molecule. nih.gov

Table 4: Mass Spectrometry Data

| Technique | Observation |

|---|---|

| ESI-MS | [M+H]⁺ ion peak corresponding to the molecular weight |

| HRMS | Provides the exact mass for elemental composition confirmation |

Note: The exact m/z value would be dependent on the isotopic composition of the molecule.

Computational and Theoretical Investigations of 3 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. For a molecule like 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, would be the first step in a thorough theoretical analysis. tandfonline.comnih.govppor.azniscpr.res.in

A primary outcome of DFT calculations is the determination of the molecule's optimized, lowest-energy geometry. This process calculates the bond lengths, bond angles, and dihedral (torsion) angles that correspond to a stable state of the molecule in the gas phase.

Bond Lengths: The calculations would provide the distances between connected atoms (e.g., C-C, C-N, C-H bonds) in units of angstroms (Å). For instance, the C-N bonds within the imidazole (B134444) ring would be expected to have lengths intermediate between single and double bonds due to aromaticity.

Bond Angles: The angles formed by three consecutive atoms (e.g., C-N-C angle in the pyridine (B92270) ring) would be determined, defining the molecule's shape.

Dihedral Angles: These angles describe the rotation around a bond and are crucial for defining the three-dimensional conformation, particularly the relative orientations of the two phenyl rings and the pyridine ring with respect to the central imidazole core. In similar diphenyl-imidazole structures, the phenyl rings are typically twisted out of the plane of the imidazole ring to minimize steric hindrance. nih.govresearchgate.netresearchgate.net

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. ijar.org.inresearchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra can be compared with experimental data to validate the computational model. tandfonline.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comnih.gov

HOMO: This orbital acts as an electron donor. A high HOMO energy indicates a greater propensity to donate electrons. In molecules like this, the HOMO is often distributed across the electron-rich π-systems of the aromatic rings. orientjchem.org

LUMO: This orbital acts as an electron acceptor. A low LUMO energy suggests a greater ability to accept electrons. The LUMO is typically located on similar π-conjugated regions.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. irjweb.comsemanticscholar.org A large gap implies high stability and lower chemical reactivity. irjweb.com This energy gap is also fundamental to understanding the molecule's electronic absorption spectra, as the lowest energy electronic transition is often the promotion of an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov Time-Dependent DFT (TD-DFT) is the method used to calculate theoretical UV-Visible absorption spectra, including absorption wavelengths (λmax), excitation energies, and oscillator strengths, which quantify the probability of these transitions. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. semanticscholar.orgresearchgate.netnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.comorientjchem.org

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. In this compound, these regions would be expected around the nitrogen atoms of the imidazole and pyridine rings due to their lone pairs of electrons.

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the imidazole ring.

Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.

The MEP map provides a clear, qualitative picture of the charge distribution and is a powerful predictor of intermolecular interaction sites.

Quantum Theory of Atoms in Molecules (QTAIM) and PIXEL Analysis of Intermolecular Interactions

While DFT provides information on intramolecular properties, understanding how molecules interact with each other in a solid state or in solution is also crucial.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method that analyzes the electron density topology to define atoms and the bonds between them. It can characterize intermolecular interactions, such as hydrogen bonds and van der Waals forces, by locating bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, like electron density and its Laplacian, provide quantitative information about the strength and nature of the interaction.

PIXEL Analysis: The PIXEL method calculates the interaction energy between molecules by partitioning it into coulombic (electrostatic), polarization, dispersion, and repulsion components. This provides a detailed chemical interpretation of the forces holding molecules together in a crystal lattice. For this compound, this analysis would quantify the contributions of π-π stacking between the phenyl and pyridine rings and hydrogen bonding involving the imidazole N-H group and the pyridine nitrogen.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. tandfonline.com An MD simulation would provide insight into the conformational flexibility of this compound. While DFT optimizes to a single minimum-energy structure, a real molecule is dynamic. MD simulations can explore the potential energy surface and reveal the different conformations the molecule can adopt at a given temperature, including the rotational freedom of the phenyl and pyridine rings. ajchem-a.comijsrset.comresearchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor site or how it behaves in a solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical prediction)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. While specific QSAR studies exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to related imidazole and pyridine derivatives to guide the design of new molecules with enhanced activities.

QSAR studies on imidazole-containing compounds have demonstrated the importance of various molecular descriptors in predicting their biological activities. For instance, studies on a series of imidazole derivatives as potential antifungal agents have shown that parameters related to size, bulkiness, lipophilicity (expressed as ClogP), and polar interactions are significant in determining their efficacy against pathogens like Candida albicans and Rhodotorula glutinis. nih.gov In one such study, statistically significant equations were derived with high correlation coefficients (R=0.800 and R=0.820), indicating a strong relationship between the calculated descriptors and the observed antifungal activity. nih.gov

Similarly, QSAR investigations on 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives as angiotensin II (AT1) receptor antagonists have highlighted the utility of 2D-QSAR, group-based QSAR, and pharmacophore modeling. nih.gov These models revealed that substitutions on the imidazo[4,5-c]pyridine ring with more electronegative and less bulky groups are favorable for antihypertensive activity. nih.gov The best 2D-QSAR model developed showed a high correlation coefficient (r² = 0.8940) and good predictive ability (pred_r² = 0.8177), underscoring the robustness of the model. nih.gov

For a hypothetical QSAR study involving this compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient between n-octanol and water (logP), which indicates the lipophilicity of the compound.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated for a series of analogues of this compound with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) would be employed to build the QSAR model. nih.govfrontiersin.org The validity and predictive power of the resulting model would then be rigorously tested using internal and external validation techniques. scirp.org

A study on imidazole-containing farnesyltransferase inhibitors utilized genetic algorithms-partial least squares (GA-PLS) to select the most relevant descriptors, which indicated that volume, shape, and polarity are crucial for their activity. nih.gov The developed 2D-QSAR models, both linear (MLR) and non-linear (ANN, SVM), demonstrated good predictive capabilities, comparable or even superior to 3D-QSAR models. nih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies of Imidazole Derivatives

| Descriptor Category | Example Descriptors | Significance in Imidazole Derivatives |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions with target receptors. |

| Steric | Molecular Weight, Molar Refractivity | Affects the fit of the molecule into the binding pocket. |

| Hydrophobic | logP | Crucial for membrane permeability and reaching the target site. |

| Topological | Balaban Index (J), Wiener Index | Describes molecular branching and connectivity, impacting receptor binding. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. doi.org This method provides detailed insights into the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

In another study, newly synthesized imidazole derivatives containing a pyrazole (B372694) moiety were subjected to molecular docking against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), an enzyme involved in microbial cell wall synthesis. researchgate.net The results indicated that these compounds exhibited good binding affinity towards the active site, suggesting their potential as inhibitors of this enzyme. doi.orgresearchgate.net

A molecular docking investigation of this compound against a hypothetical protein target would involve the following steps:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to systematically explore the possible binding poses of the ligand within the active site of the protein.

Scoring and Analysis: The different binding poses would be evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. The interactions between the ligand and the amino acid residues of the protein in the predicted binding pose would be analyzed.

For this compound, the nitrogen atoms in the imidazole and pyridine rings could act as hydrogen bond acceptors, while the N-H group of the imidazole can serve as a hydrogen bond donor. The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's active site.

Table 2: Potential Ligand-Target Interactions for this compound based on Molecular Docking Principles

| Type of Interaction | Potential Interacting Groups on the Ligand | Potential Interacting Amino Acid Residues in Target |

| Hydrogen Bonding | Imidazole N-H (donor), Imidazole N (acceptor), Pyridine N (acceptor) | Asp, Glu, Ser, Thr, Gln, Asn, His |

| Hydrophobic Interactions | Phenyl rings, Pyridine ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| π-π Stacking | Phenyl rings, Pyridine ring | Phe, Tyr, Trp, His |

| π-Cation Interactions | Phenyl rings, Pyridine ring | Lys, Arg |

Molecular docking studies on 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives against protein tyrosine kinase (PDB ID: 2HCK) and peroxiredoxin (PDB ID: 1HD2) have been conducted to evaluate their antioxidant potential. researchgate.net The results from such studies provide crucial information for the rational design of more potent and selective inhibitors. researchgate.net

Coordination Chemistry of 3 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine As a Ligand

Binding Modes and Chelation Properties of Imidazolylpyridine Ligands

Imidazolylpyridine ligands, including 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine, primarily function as N,N-bidentate chelating agents. rsc.org They coordinate to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the imidazole (B134444) ring, typically the sp2-hybridized nitrogen at position 3. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. aip.org The specific binding is influenced by the steric and electronic properties of substituents on both the pyridine and imidazole rings.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with imidazolylpyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in a polar solvent. researchgate.netjscimedcentral.com The choice of solvent, temperature, and the ligand-to-metal ratio can influence the stoichiometry and structure of the final product. mdpi.commdpi.com Complexes with a variety of transition metals, including Ruthenium(II), Osmium(II), Cobalt(II), Nickel(II), Gold(I/III), and Zinc(II), have been synthesized and characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, and elemental analysis. rsc.orguomustansiriyah.edu.iqnih.govnih.govnih.govmdpi.com

The coordination of this compound and related ligands to metal centers gives rise to a wide array of structural motifs. The specific geometry is dictated by the metal ion's preferred coordination number and geometry, the stoichiometry of the complex, and the steric demands of the ligands.

Mononuclear Complexes : These can adopt various geometries. For instance, Co(II) and Ni(II) can form pseudo-octahedral complexes when coordinated with two or three bidentate ligands. researchgate.net Distorted trigonal bipyramidal geometries have also been observed for Co(II) complexes. nih.gov With Au(I), linear complexes are common, while Au(III) favors square planar geometries. nih.gov

Dinuclear and Polynuclear Complexes : The imidazole N-H group can be deprotonated, allowing the imidazolate anion to act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear structures.

Stoichiometric Variations : Depending on the reaction conditions, mono-, bis-, or tris-chelate complexes can be formed. mdpi.com For example, Zn(II) has been shown to form [ZnLCl2] (mono-chelate), [ZnL2Cl2] (bis-chelate), and ZnL32 (tris-chelate) species with related ligands. mdpi.com

The table below summarizes the structural diversity found in complexes with similar imidazolylpyridine ligands.

| Metal Ion | Coordination Geometry | Example Complex Type | Reference(s) |

| Co(II) | Distorted Octahedral, Distorted Trigonal Bipyramid | [Co(L)2Cl2], [Co(L)2(carboxylate)2] | aip.orgnih.gov |

| Ni(II) | Octahedral, Pseudo-octahedral | [Ni(L)2Cl2], [Ni(L)3]2+ | researchgate.netmdpi.com |

| Zn(II) | Distorted Octahedral, Tetrahedral | [Zn(L)2(H2O)2], [ZnLCl] | nih.govresearchgate.net |

| Ru(II) | Distorted Octahedral | [(η6-arene)RuCl(L)]+ | nih.gov |

| Au(I) | Linear | [(NHC)Au(L)]+ | nih.gov |

| Au(III) | Square Planar | [Au(C^N^C)(L)] | rsc.org |

L represents an imidazolylpyridine-type ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the coordination of a ligand to a metal center. Upon complexation, the chemical shifts of the ligand's protons experience noticeable changes due to the alteration of their electronic environment.

Coordination to a diamagnetic metal ion like Zn(II) or Au(I) typically induces downfield shifts in the signals of protons closest to the coordination site. nih.gov For example, in the complexation of a hybrid pyridine bis-anthracene-imidazolium salt with Zn(II), a visible shielding effect was noted on the chemical shifts of both aliphatic and aromatic protons. mdpi.com The magnitude of the shift is dependent on the metal ion and the strength of the metal-ligand bond. DFT calculations have been used to rationalize these experimental trends, showing that the variation in chemical shifts can be correlated with the covalent character of the metal-ligand bonds. nih.gov

For paramagnetic metal complexes, such as those with Co(II) or Ni(II), the effect on the NMR spectrum is more dramatic, often leading to very broad signals spread over a wide chemical shift range, making interpretation more complex. nsf.gov

The table below illustrates typical changes in ¹H NMR chemical shifts upon complexation.

| Proton | Free Ligand (ppm) | Complexed Ligand (ppm) | Δδ (ppm) | Metal Ion | Reference |

| Imidazole H2' | ~9.06 | Disappears/Shifts Significantly | - | Zn(II) | mdpi.com |

| Pyridine H (adjacent to N) | ~8.6 | Downfield Shift | > +0.5 | Pd(II) | nih.gov |

| Pyridine H (distant from N) | ~7.5 | Smaller Shift | < +0.3 | Pd(II) | nih.gov |

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes based on imidazolylpyridine ligands is of great interest, particularly for applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds.

Ruthenium(II) complexes with related polypyridyl ligands often exhibit reversible or quasi-reversible metal-centered oxidation processes (Ru(II)/Ru(III)). nih.gov The potential of this redox couple is sensitive to the electronic properties of the coordinating ligands. The introduction of electron-donating or electron-withdrawing groups on the this compound framework can tune this potential. Ligand-based reduction processes may also be observed at negative potentials. The HOMO and LUMO energy levels of these complexes can be estimated from electrochemical data, providing insight into their electronic structure and potential for use in photophysical applications. researchgate.net

Hemilability and Ligand Exchange Processes

Hemilability is a crucial concept in the coordination chemistry of hybrid ligands like this compound. nih.gov It describes the ability of a multidentate ligand to have one donor atom that can reversibly bind and dissociate from the metal center while the other donor atom remains firmly attached. In imidazolylpyridine ligands, the imidazole nitrogen can be the hemilabile donor, especially if it is less basic than the pyridine nitrogen. run.edu.ngresearchgate.net

This dissociation of one arm of the chelate opens up a coordination site on the metal, which can then be occupied by a solvent molecule or a substrate. This process is fundamental to many catalytic cycles, allowing for substrate binding and product release. Studies on Ni(II) and Pd(II) complexes with 2-(1H-imidazol-2-yl)pyridine derivatives have shown evidence for solvent-induced metal-ligand bond disconnection, confirming their hemilabile nature. run.edu.ng

Ligand exchange processes are also significant. For example, gold(I) complexes containing halide ligands can undergo exchange reactions where the halide is replaced by other nucleophiles, such as those found in biological media. nih.gov

Supramolecular Assembly through Coordination and Hydrogen Bonding

The presence of the N-H group on the imidazole ring provides a site for hydrogen bonding, which plays a critical role in the formation of supramolecular architectures. In the solid state, metal complexes of this compound can self-assemble into extended networks through a combination of coordination bonds and intermolecular hydrogen bonds.

These hydrogen bonds can form between the imidazole N-H of one complex and an anion or a nitrogen atom of an adjacent complex. nih.govtandfonline.com This leads to the construction of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. mdpi.comnih.gov The steric bulk of the diphenyl groups can also influence the packing of the molecules in the crystal lattice through π–π stacking interactions, further stabilizing the supramolecular assembly. mdpi.com The resulting structures can feature channels or cavities, which is of interest for creating porous materials or host-guest systems. nih.gov

Photophysical Properties and Luminescence Research

Absorption and Emission Characteristics of 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine Derivatives

Lophine and its derivatives are known for their fluorescence and chemiluminescence properties. nih.gov The core structure consists of an imidazole (B134444) ring with phenyl groups at the C-2, C-4, and C-5 positions. nih.gov The introduction of a pyridyl group at the C-2 position, as in this compound, modulates the electronic and photophysical properties.

Studies on related lophine derivatives show that absorption spectra typically feature bands in the ultraviolet region. For instance, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542), a related derivative, displays absorption peaks at 340 nm and 406 nm in DMF, attributed to π→π* transitions. researchgate.net Another study on various lophine derivatives reported optical band gaps in the range of 3.05–3.55 eV. rsc.org For tripodal chromophores based on a 1-methyl-2,4,5-triphenyl-1H-imidazole core, the longest-wavelength absorption maxima were found in a broad range from 304 nm to 448 nm, with emission maxima spanning 393 nm to 612 nm. rsc.org

The position of the nitrogen atom in the pyridyl ring (ortho, meta, or para) influences the photophysical properties. researchgate.net While specific data for the 3-pyridyl derivative is often presented alongside its isomers, the general behavior involves absorption in the UV range and fluorescence in the visible spectrum. For example, a study on (Z)-2-(pyridin-2, 3, or 4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile derivatives, which share structural similarities, showed that optical properties were strongly influenced by the solvent. researchgate.net The emission of these compounds is generally strong in solution. researchgate.net

Table 1: Photophysical Data for Selected Lophine Derivatives

| Derivative | Absorption Max (nm) | Emission Max (nm) | Solvent |

|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | 340, 406 | - | DMF |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile (Powder) | - | 563 | Solid State |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile (Thin Film) | - | 540 | Solid State |

| 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives | - | ~400 | Non-polar solvents |

| 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives | - | ~550 | Polar solvents |

Note: This table includes data for related derivatives to provide context for the photophysical properties of the lophine family.

Fluorescence and Phosphorescence Quantum Yields

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For a series of synthesized lophine derivatives, fluorescence quantum yields were reported to be in the range of 0.06 to 0.36. rsc.org In another study, certain imidazole-based fluorophores were designed to have high fluorescence quantum yields, reaching up to 0.90. manipal.edu

The quantum yield is highly dependent on the molecular structure and the surrounding environment. For instance, 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives, which are structurally analogous, displayed quantum yields approaching unity in non-polar solvents, but this efficiency was quenched in polar solvents. researchgate.net This quenching in polar environments is a common phenomenon for this class of molecules. Conversely, films of (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile treated with acid vapors showed an enhancement in fluorescence quantum yield. researchgate.net

Phosphorescence, which is luminescence from a triplet excited state, is also observed in some imidazole derivatives, particularly in metal complexes or at low temperatures. For example, a lead complex of a pyridyl-phenanthroimidazole ligand was reported to exhibit phosphorescence. uef.fi

Excited-State Lifetimes and Relaxation Pathways

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for applications in sensors and optical devices. For some fluorophores, lifetimes can be on the nanosecond scale; for instance, a natural dye extracted from Tradescantia pallida purpurea showed lifetimes between 2.4 and 3.7 ns depending on the pH. mdpi.com

The relaxation of the excited state can occur through various radiative (fluorescence, phosphorescence) and non-radiative pathways. Non-radiative pathways, such as internal conversion and intersystem crossing, often compete with fluorescence, reducing its quantum yield. researchgate.net For imidazole derivatives, the relaxation pathways can be complex. In gas-phase imidazole, non-radiative relaxation pathways operating on ultrafast timescales are responsible for low fluorescence quantum yields. rsc.org The solvent environment and specific substitutions on the lophine core play a significant role in dictating which deactivation processes dominate.

Solvatochromism and pH-Dependent Photophysical Behavior

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that have a significant difference in dipole moment between their ground and excited states. Derivatives of this compound exhibit strong solvatochromic effects, where their emission spectra shift depending on the polarity of the solvent. rsc.org

For example, a study on (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile revealed positive solvatochromic fluorescence, indicating a more polar excited state. nih.govrsc.org The emission color of these types of compounds can be tuned by changing the solvent. rsc.org

The photophysical properties are also highly sensitive to pH due to the presence of the basic pyridine (B92270) nitrogen and the amphoteric imidazole ring. researchgate.net Protonation or deprotonation of these sites alters the electronic structure and, consequently, the absorption and emission characteristics. In a derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, changing the pH from acidic (pH 2) to basic (pH 14) resulted in a dramatic shift in the emission maximum. nih.govrsc.org At pH 2, the emission peak was at 541 nm, while at pH 14, two distinct emissions at 561 nm and 671 nm were observed. nih.gov Similarly, for 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde, adding a base to a solution changed the fluorescence from green to orange (emission at 595 nm). researchgate.net This pH-dependent behavior makes these compounds promising candidates for pH sensors. researchgate.net

Table 2: pH-Dependent Emission of a Lophine Derivative

| Compound | Condition | Emission λmax (nm) |

|---|---|---|

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | pH 2 | 541 |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | pH 14 | 561, 671 |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzaldehyde | Basic pH (in DMSO-d6) | 595 |

Source: nih.govresearchgate.net

Acidochromism and Vapoluminescence Studies

Acidochromism, a change in color upon interaction with an acid, is a key feature of pyridyl-substituted imidazoles. The nitrogen atom on the pyridine ring can be protonated by acids, leading to significant changes in the fluorescence color. nih.gov This reversible process has been observed in both solution and the solid state for related multiaryl-substituted pyridine derivatives. nih.gov Films of a related acrylonitrile (B1666552) derivative exhibited a hypsochromic (blue) shift of up to 70 nm when treated with vapors of acids like HNO₃, HCl, or CH₃COOH. researchgate.net

Vapoluminescence, the change in luminescence upon exposure to chemical vapors, is another interesting property of this class of materials, making them suitable for use in chemical sensors.

Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical properties of many lophine derivatives are governed by an intramolecular charge transfer (ICT) mechanism. In these push-pull systems, an electron-donating part of the molecule (the imidazole core) is connected to an electron-accepting part (substituents). Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state. nih.gov

Theoretical calculations on tripodal chromophores with an imidazole donor core revealed a centrifugal charge transfer from the central imidazole to the peripheral acceptor branches upon excitation. rsc.org This ICT character is responsible for the strong solvatochromism observed, as polar solvents stabilize the polar excited state more than the ground state, leading to a red shift in the emission spectrum. rsc.org The emission from 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde was also correlated to an ICT process. researchgate.net In some push-pull pyridinium (B92312) salts, this ICT process has even been observed to occur in the triplet excited state. nih.gov

Advanced Applications in Materials Science and Sensing Excluding Prohibited Elements

Utilization in Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the 4,5-diphenyl-1H-imidazole core is a key feature that has been widely exploited in the development of chemosensors. Derivatives of this scaffold have shown high sensitivity and selectivity for detecting various ions through mechanisms like photo-induced electron transfer (PET) and chelation-enhanced fluorescence quenching.

The imidazole (B134444) and pyridine (B92270) moieties can act as effective chelating sites for metal ions. Research on closely related imidazole-based compounds has demonstrated their efficacy as "turn-off" fluorescent sensors for copper ions (Cu²⁺). seejph.comseejph.com For instance, new sensors featuring a 4,5-diphenyl-1H-imidazol-2-yl core attached to a phenol (B47542) group have been synthesized and characterized for their ability to detect Cu²⁺ in aqueous environments. seejph.com The interaction with Cu²⁺ quenches the fluorescence of the compounds, enabling quantitative detection. seejph.com

These sensors exhibit high selectivity for Cu²⁺ over other common metal ions. mdpi.comresearchgate.net The sensing mechanism is validated through optical studies, which show clear changes in absorption and fluorescence spectra upon titration with copper(II). seejph.com Job's plot analysis indicates a 2:1 binding stoichiometry between the sensor and the Cu²⁺ ion for some derivatives, suggesting the formation of a tetrahedral complex. seejph.comresearchgate.net The detection limits achieved by these related sensors are notably low, often in the sub-micromolar range, which is well below the maximum permissible level for Cu²⁺ in drinking water set by the World Health Organization (WHO). seejph.com

Table 1: Performance of 4,5-Diphenyl-1H-imidazole-based Fluorescent Sensors for Cu²⁺ Detection

| Sensor Compound Name | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Cu²⁺) | Source(s) |

| 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS) | 0.09 µM | 2:1 | seejph.com |

| 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS) | 0.28 µM | 2:1 | seejph.com |

| Phenanthro-imidazole Derivative (Probe 1) | 2.77 x 10⁻⁸ M (1.77 ppb) | 1:1 | mdpi.com |

This table presents data for compounds structurally related to 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine to illustrate the potential of the core scaffold.

The imidazole framework is also a versatile platform for designing anion sensors. A derivative, 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid, has been reported as a reversible luminescent sensor for the detection of cyanide (CN⁻) ions. nih.gov The detection mechanism involves a nucleophilic addition reaction where the cyanide ion attacks a formyl group on the sensor, leading to the formation of a cyanohydrin. nih.govrsc.org This structural change quenches the sensor's fluorescence, allowing for detection. nih.gov

The detection limit for this specific sensor was found to be 1.2 μM in a mixed solvent system. nih.gov A fascinating aspect of this system is its reversibility; the cyanohydrin adduct can be used as a subsequent sensor for mercury ions (Hg²⁺) through a metal-assisted elimination reaction, demonstrating the potential for creating multi-functional chemical sensors. nih.gov The ability to create sensors that operate through multipoint hydrogen bonding interactions is crucial for achieving high selectivity for specific anions like cyanide in aqueous solutions. researchgate.net

Application in Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

Imidazole-based organic dyes are being extensively investigated as photosensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their favorable optical and electronic properties. nih.govmdpi.com These dyes often feature a Donor-π-Acceptor (D-π-A) structure, which is crucial for efficient light harvesting and electron injection. mdpi.comresearchgate.net The conjugated imidazole structure allows for broad light absorption, and its chemical properties can be fine-tuned by adding various functional groups to optimize performance. nih.gov

In a D-π-A framework, the this compound molecule could potentially act in multiple ways. The electron-rich diphenyl-imidazole core can serve as part of the π-conjugated bridge or even as a donor unit, while the pyridine ring can function as an electron-accepting or anchoring group to bind the dye to the TiO₂ semiconductor surface. nih.gov Research using machine learning has predicted that incorporating imidazole derivatives into known dye structures can significantly enhance power conversion efficiencies (PCE), in some cases by nearly 50%, by improving oscillator strength and charge transfer properties. nih.gov

Non-Linear Optical (NLO) Materials Research

Organic materials with π-conjugated systems are of great interest for non-linear optical (NLO) applications due to their high polarizability and fast response times. The investigation of a close structural analog, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol , has confirmed that this class of compounds possesses significant NLO properties.

A study utilizing the Z-scan technique provided detailed experimental and theoretical data on its NLO behavior. The results indicated a low HOMO-LUMO energy gap and high hyperpolarizabilities, which are linked to strong NLO effects. The negative sign of the non-linear refractive index (n₂) revealed a self-defocusing nonlinearity, a desirable property for applications in optical limiting devices designed to protect sensors or human eyes from high-intensity laser beams. The large third-order susceptibility suggests the compound is a promising candidate for NLO materials.

Table 2: Non-Linear Optical Properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

| NLO Parameter | Symbol | Measured Value | Source(s) |

| Non-linear Absorption Coefficient | β | 4.044 × 10⁻¹ cmW⁻¹ | |

| Non-linear Refractive Index | n₂ | -2.89 × 10⁻⁶ cm²W⁻¹ | |

| Third-order Non-linear Susceptibility (Real Part) | Re(χ⁽³⁾) | -1.1398 × 10⁻⁶ esu | |

| Third-order Non-linear Susceptibility (Imaginary Part) | Im(χ⁽³⁾) | 1.954 × 10⁻⁷ esu | |

| Third-order Non-linear Susceptibility (Absolute) | |χ⁽³⁾| | 2.2627 × 10⁻⁶ esu |

Development of LysoTracker Molecules for Cell Imaging

The inherent fluorescence of polysubstituted imidazoles makes them excellent scaffolds for developing biological imaging probes. nih.govresearchgate.net Specifically, research has focused on adapting these molecules to function as LysoTrackers—agents that selectively stain and track lysosomes within living cells. nih.govacs.org Lysosomes are vital organelles involved in cellular degradation and recycling, making them important targets in immunological and cancer research. nih.gov

The strategy involves modifying the core imidazole structure by incorporating lysosome-directing groups. nih.govacs.org Studies on such modified imidazoles show that they exhibit bright blue fluorescence and can be used as rapid lysosome-staining probes. nih.govacs.org In cell imaging studies using human cervical cancer (HeLa) and murine macrophage cell lines, these synthetic probes were found to successfully colocalize with LysoTracker Red, a commercial dye, confirming their ability to accumulate specifically within lysosomes. acs.org The high Pearson coefficient values from these studies indicate a strong correlation in the location of the new probe and the commercial standard, validating these imidazole derivatives as effective organelle-targetable fluorescent probes. acs.org

Role in Host-Guest Chemistry and Supramolecular Architectures

The pyridine and imidazole groups are excellent donor ligands for metal coordination, enabling the use of this compound and its isomers in the construction of complex supramolecular structures. rsc.orgnih.govacs.org A notable example is the use of a low-symmetry ditopic ligand featuring both imidazole and pyridine donors to assemble a heterobimetallic [PdPtL₄]⁴⁺ cage. nih.gov

This sophisticated host-guest system demonstrates stimulus-responsive behavior; the cage can be opened and closed on demand by treating it with appropriate chemical stimuli. nih.govresearchgate.net When a guest molecule, such as an anion, is bound within the cage's cavity, this process is accompanied by the controlled release and re-uptake of the guest. nih.gov X-ray crystallography has confirmed the binding of anionic guests like mesylate within the cage, where they interact with inwardly pointing protons from the imidazole and pyridyl groups via hydrogen bonds. rsc.orgnih.gov This research highlights the potential for creating advanced, functional molecular machines and smart materials based on pyridyl-imidazole building blocks. rsc.org

Catalytic Applications (e.g., in organic reactions)

While direct studies detailing the catalytic activity of this compound are not extensively documented, the broader class of imidazole derivatives is recognized for its catalytic potential. Imidazole-containing compounds are pivotal in various organic transformations, often serving as ligands for transition metals or as organocatalysts themselves.

Research into the synthesis of multisubstituted imidazoles frequently employs various catalysts to facilitate the cyclocondensation of reactants. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be efficiently achieved through a three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297), using a Brønsted acidic ionic liquid like diethyl ammonium hydrogen phosphate (B84403) as a reusable catalyst. mdpi.com Similarly, other catalysts such as iodine, silica-supported NaHSO4, and various metal chlorides have been utilized in one-pot syntheses of tetra-substituted imidazoles. nih.gov

The potential for imidazole derivatives to act as catalysts is linked to the nitrogen atoms in the imidazole ring, which can function as Lewis bases or participate in hydrogen bonding, thereby activating substrates. Furthermore, chiral imidazole derivatives are considered promising candidates for asymmetric catalysis. The synthesis of chiral N-substituted imidazoles, derived from natural amino acids, is being explored for their potential application in transition metal catalysis. gssrr.org For example, a chiral nitrophenyl-substituted imidazole derivative has been synthesized with the aim of developing novel chiral catalysts. gssrr.orgnih.gov The synthesis of 2-[4,5-Diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol, a compound structurally related to the subject of this article, has been suggested as a starting point for research into imidazolium-based chiral ionic liquids for catalysis. researchgate.net

These findings underscore the potential of this compound and its derivatives in the development of new catalytic systems. Further research is needed to fully explore and characterize the catalytic capabilities of this specific compound in various organic reactions.

Corrosion Inhibition Studies

The application of organic compounds as corrosion inhibitors is a well-established strategy to protect metallic materials from degradation. The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier. Imidazole and pyridine derivatives have been extensively studied in this regard due to the presence of nitrogen heteroatoms, which act as adsorption centers.

A study on a closely related compound, 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine, provides significant insights into the potential corrosion inhibition mechanism of this compound. gssrr.org This study investigated the adsorption mechanism of the inhibitor on carbon steel in a 1% NaCl solution using electrochemical impedance spectroscopy. gssrr.org The adsorption of the inhibitor was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. gssrr.org The free energy of adsorption (ΔG°ads) was determined to be -34.04 kJ/mol, indicating a spontaneous adsorption process that is likely a mix of physisorption and chemisorption. gssrr.org

| Adsorption Isotherm Models | Linear Regression (R²) |

| Langmuir | 0.9738 |

| Temkin | 0.8694 |

Data from the study of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine on carbon steel. gssrr.org

Further research on other imidazole derivatives, such as 2-(Furan-2-yl)-4,5-Diphenyl-1H-imidazole (FDPI) on mild steel in 1 M HCl, has shown high inhibition efficiencies, reaching up to 95.84% at a concentration of 10 mmol/L. researchgate.net Polarization studies of FDPI indicated that it acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of FDPI on the mild steel surface was also found to obey the Langmuir adsorption isotherm. researchgate.net

Similarly, studies on various pyridine derivatives have demonstrated their efficacy as corrosion inhibitors for different metals and alloys in acidic media. asianpubs.org The inhibition is attributed to the adsorption of the pyridine molecules onto the metal surface through the nitrogen atom and the π-electrons of the aromatic ring.

These findings strongly suggest that this compound would be an effective corrosion inhibitor. The presence of both imidazole and pyridine rings, with their respective nitrogen atoms and π-electron systems, would facilitate strong adsorption onto a metal surface, thereby providing a protective barrier against corrosive agents.

Chiral Recognition and Separation Methodologies

Chiral recognition and the separation of enantiomers are of paramount importance in the pharmaceutical and chemical industries. Chiral selectors, which can selectively interact with one enantiomer over the other, are central to these processes. Imidazole-based compounds have emerged as a promising class of chiral selectors due to their rigid structure and the presence of hydrogen bonding sites.

While direct studies on the use of this compound for chiral recognition are limited, research on structurally related chiral imidazole derivatives highlights their potential. The synthesis of chiral imidazole-containing molecules is a key step towards developing new chiral separation methods. For instance, the condensation of L-phenylalaninol with other reagents has been used to produce chiral imidazole derivatives. researchgate.net One such compound, 2-[4,5-Diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol, has been identified as a potential precursor for the development of imidazolium-based chiral ionic liquids for chiral recognition and separation. researchgate.net